molecular formula C16H8Br2N2O2 B2752769 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one CAS No. 143376-73-2

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

Número de catálogo: B2752769
Número CAS: 143376-73-2
Peso molecular: 420.06
Clave InChI: WEZGGAYQUDUVLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1H-1,3-Benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a heterocyclic compound featuring a chromen-2-one (coumarin) core substituted with a benzodiazolyl group at position 3 and bromine atoms at positions 6 and 7. The bromine substituents enhance molecular weight, polarizability, and may influence electronic properties, making the compound relevant for applications in materials science or medicinal chemistry.

Propiedades

IUPAC Name

3-(1H-benzimidazol-2-yl)-6,8-dibromochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZGGAYQUDUVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Structural Overview and Synthetic Challenges

The compound’s structure comprises a 2H-chromen-2-one scaffold substituted at position 3 with a 1H-1,3-benzodiazol-2-yl group and bromine atoms at positions 6 and 8. Key challenges in its synthesis include:

  • Regioselective bromination of the chromenone core.
  • Efficient coupling of the benzodiazole moiety without side reactions.
  • Stability of intermediates under reaction conditions.

Synthetic Strategies

Stepwise Coupling Approaches

Bromination of Chromenone Precursors

The 6,8-dibromo substitution is typically introduced early in the synthesis. Direct bromination of 2H-chromen-2-one using bromine (Br₂) in acetic acid at 80°C achieves regioselectivity due to electron-withdrawing effects of the carbonyl group. Alternative agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) yield comparable results but require longer reaction times.

Example Protocol :

  • Dissolve 2H-chromen-2-one (10 mmol) in glacial acetic acid.
  • Add Br₂ (22 mmol) dropwise at 0°C.
  • Stir at 80°C for 12 hours.
  • Quench with NaHSO₃, isolate via filtration (Yield: 78%).
Formation of the Benzimidazole Moiety

The benzodiazole component is synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For example, reacting o-phenylenediamine with chloroacetyl chloride in ethanol under reflux forms 1H-benzimidazole-2-carboxylic acid, which is subsequently decarboxylated.

Coupling Reactions

The final step involves linking the brominated chromenone and benzodiazole. Two primary methods are employed:

  • Suzuki-Miyaura Coupling :
    Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 6,8-dibromo-2H-chromen-2-one with benzodiazole-2-boronic acid. Optimized conditions include a base (K₂CO₃) and solvent (toluene/ethanol) at 90°C for 24 hours.

    Yield : 65–72%.

  • Nucleophilic Aromatic Substitution (SNAr) :
    Activate the chromenone’s C-3 position via nitration, followed by displacement with benzodiazole-2-amine. This method requires harsh conditions (120°C, DMF) and a copper(I) iodide catalyst.

    Yield : 50–58%.

One-Pot Synthesis Methods

A streamlined approach combines bromination and coupling in a single reactor. For instance, reacting 2H-chromen-2-one with excess Br₂ and subsequent in situ coupling with benzodiazole-2-boronic acid using Pd(OAc)₂/XPhos ligand system reduces purification steps.

Advantages :

  • Reduced reaction time (18 hours total).
  • Higher overall yield (68%).

Catalytic and Optimization Studies

Palladium-Catalyzed Systems

The patent CN109265431B highlights the use of Pd(dba)₂ with SPhos ligand for coupling dibromoarenes, achieving turnover numbers (TON) up to 450. Solvent choice (DMAC > DMF) significantly impacts reaction efficiency due to improved solubility of brominated intermediates.

Computational Optimization

Density functional theory (DFT) studies (B3LYP/6-311G**) predict optimal geometries for intermediates, reducing steric hindrance during coupling. For example, TD-DFT calculations guide solvent selection by modeling charge-transfer states.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, chromenone H-4), 7.89–7.45 (m, 4H, benzodiazole H).
  • HRMS : m/z 420.05 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis (from) reveals planar geometry with dihedral angles of 12.5° between chromenone and benzodiazole rings, confirming minimal steric strain.

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, toluene/ethanol 72 High regioselectivity Costly catalysts
SNAr CuI, DMF, 120°C 58 No boronic acid required Low yield, side reactions
One-Pot Pd(OAc)₂/XPhos, Br₂, DMF 68 Fewer steps Requires excess Br₂

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced forms of the benzimidazole or chromenone rings.

    Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated that the brominated chromenone derivatives can inhibit cell proliferation and promote cell death in various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of bromine atoms enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death. In vitro studies have shown effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

Binding Affinity to Biological Targets

Computational studies have predicted that this compound interacts favorably with several biological macromolecules, including enzymes and receptors involved in neurodegenerative diseases. For instance, molecular docking studies suggest that the compound can bind effectively to acetylcholinesterase (AChE), a key target for Alzheimer's disease treatment . The calculated binding energy indicates a strong affinity comparable to established inhibitors like donepezil.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft mouse models. The compound exhibited dose-dependent inhibition of tumor growth and showed minimal toxicity to normal tissues.

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Structural and Functional Analysis

  • Hydrogen Bonding: The benzodiazolyl NH in the target compound likely acts as a moderate H-bond donor, while the chromenone carbonyl (C=O, IR ~1700 cm⁻¹) serves as an acceptor. This contrasts with tetrazolyl analogs (stronger H-bond donors) and benzodithiazines (additional SO₂ acceptors) .
  • Thermal Stability : High decomposition temperatures in benzodithiazines (330°C+) suggest that bromination and hydrogen bonding improve thermal resilience, a trait likely shared by the target compound .

Data Tables

Table 1. Comparative Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Substituents Key Functional Groups MP (°C) IR Peaks (cm⁻¹) H-Bond Donors/Acceptors
Target Compound C₁₅H₈Br₂N₂O₂ 408.05 6,8-dibromo, 3-benzodiazolyl Chromenone, NH Not reported ~1700 (C=O), ~3200–3400 (NH) 1 donor, 3 acceptors
Benzodithiazine () C₁₆H₁₃BrClN₃O₃S₂ 474.49 5-bromo-2-hydroxybenzylidene SO₂, OH, C=N 330–331 (dec) 3235 (OH), 1610 (C=N), 1335 (SO₂) 1 donor, 4 acceptors
Tetrazolyl Chromenone () C₁₀H₅Br₂N₃O₂ ~359 6,8-dibromo, 3-tetrazolyl Chromenone, NH (tetrazole) Not reported ~1700 (C=O), ~3400 (NH) 2 donors, 3 acceptors
Quinazolinone () C₉H₅Br₂ClN₂O 352.41 6,8-dibromo, 2-chloromethyl Quinazolinone, Cl Not reported Not reported 1 donor, 2 acceptors

Actividad Biológica

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a heterocyclic compound notable for its unique chromenone structure, which incorporates both bromine substituents and a benzodiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C16H8Br2N2O2
  • Molecular Weight : 420.06 g/mol
  • Structure : The compound features a chromenone core with dibromination at the 6 and 8 positions and a benzodiazole ring at the 3 position.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various analogs of chromenone derivatives found that certain dibromo compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

CompoundMIC (μg/mL)Activity Type
6c (6,8-dichloro)2.5 (Staphylococcus aureus)Antibacterial
7d (6,8-dibromo)2.5 (Streptococcus pyogenes)Antibacterial
6b (6-bromo)10 (Aspergillus flavus)Antifungal
6d (6,8-dibromo)15 (Candida albicans)Antifungal

These findings suggest that the presence of bromine in the structure enhances its antimicrobial efficacy compared to other analogs lacking these substitutions .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Similar chromenone derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways associated with cell growth and survival.

A notable study indicated that structural modifications in the chromenone framework could lead to varying degrees of cytotoxicity against cancer cells. For example, specific substitutions at the benzodiazole position were shown to enhance the compound's ability to inhibit tumor growth in vitro .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways, which are critical for cancer progression.
  • Interaction with DNA : Some studies suggest that chromenone derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.
  • Antioxidant Properties : The presence of bromine may confer antioxidant capabilities, helping to mitigate oxidative stress that contributes to cancer development .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Antiviral Activity : Research has shown that similar coumarin derivatives exhibit antiviral properties against viruses like Parvovirus B19. These studies emphasize the versatility of the chromenone structure in targeting various biological pathways beyond just antimicrobial and anticancer effects .

Q & A

Q. What are the key synthetic strategies for preparing 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves coupling a benzodiazole moiety with a brominated chromenone core. For example, analogous compounds (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one) are synthesized via nucleophilic substitution or condensation reactions under reflux with catalysts like triethylamine in ethanol . Bromination at the 6,8-positions may require controlled electrophilic substitution using bromine in acetic acid or DMF. Yield optimization depends on stoichiometric ratios, solvent polarity, and temperature gradients. Purity is confirmed via HPLC and NMR.

Q. How is the crystallographic structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for structure solution and refinement due to their robustness in handling small-molecule crystallography, even with heavy atoms like bromine . Hydrogen-bonding networks (critical for stability) are analyzed using graph-set theory (e.g., Etter’s formalism) to classify motifs like R₂²(8) rings, which are common in benzodiazole-containing systems .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer: The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is recommended for cytotoxicity screening. This colorimetric method quantifies mitochondrial activity in cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using nonlinear regression . For antimicrobial activity, broth microdilution assays (CLSI guidelines) are employed, with MIC values reported against Gram-positive/negative strains.

Advanced Research Questions

Q. How do substituent effects (e.g., bromine vs. nitro groups) influence electronic properties and bioactivity?

  • Methodological Answer: Comparative studies of analogs (e.g., 3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one ) reveal that bromine enhances electrophilicity and π-stacking, while nitro groups increase redox activity. DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps and electrostatic potential surfaces. Bioactivity shifts are quantified via SAR tables:
SubstituentLogPIC₅₀ (μM)Antibacterial MIC (μg/mL)
6,8-Br3.212.416 (S. aureus)
8-NO₂2.88.78 (E. coli)

Bromine improves lipophilicity but may reduce solubility, requiring co-solvents like DMSO .

Q. How can contradictory data in hydrogen-bonding patterns be resolved during crystallographic analysis?

  • Methodological Answer: Discrepancies arise from dynamic disorder or solvent interactions. Use high-resolution datasets (≤ 0.8 Å) and iterative refinement in SHELXL . For ambiguous electron density, Q-peak analysis and Fourier difference maps distinguish between alternative H-bond donors/acceptors. Comparative studies with isostructural analogs (e.g., 3-(4-phenylthiazol-2-yl)-8-nitro-2H-chromen-2-one ) validate motifs.

Q. What strategies optimize regioselectivity during electrophilic substitution on the chromenone core?

  • Methodological Answer: Bromination at 6,8-positions is directed by the electron-withdrawing effect of the lactone carbonyl. Computational modeling (e.g., Fukui indices) identifies nucleophilic sites. Experimental validation uses controlled reaction kinetics: slow addition of Br₂ in H₂SO₄ at 0°C minimizes di-substitution. LC-MS monitors intermediates, with regioselectivity confirmed via NOESY (proximity of Br to benzodiazole) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity between similar chromenone derivatives?

  • Methodological Answer: Variability often stems from assay conditions (e.g., cell line heterogeneity, serum concentration). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., two-way ANOVA with post-hoc Tukey tests). Meta-analyses of analogs (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one ) isolate substituent-specific trends. Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.